molecular formula C9H7F3O3S B6194309 ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate CAS No. 1995256-34-2

ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate

Cat. No.: B6194309
CAS No.: 1995256-34-2
M. Wt: 252.2
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Description

Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives. The presence of the trifluoromethyl group and the ester functionality in this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate typically begins with commercially available starting materials such as 2-(trifluoromethyl)thiophene and ethyl oxalyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the ester and oxo groups. The temperature is maintained at around 0-5°C during the acylation step to control the reaction rate and minimize side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Substituted Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations. It is particularly valuable in the synthesis of heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Biology

In biological research, this compound is studied for its potential bioactivity. Thiophene derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is investigated for its potential to inhibit specific enzymes or interact with biological targets.

Medicine

The compound’s structural features make it a candidate for drug development. Researchers explore its potential as a lead compound for designing new therapeutic agents. Its ability to modulate biological pathways and its favorable pharmacokinetic properties are of particular interest.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, chemical resistance, and mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The oxo and ester groups can participate in hydrogen bonding and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(thiophen-2-yl)acetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and pharmacokinetics.

    Ethyl 2-oxo-2-[2-(trifluoromethyl)phenyl]acetate: Contains a phenyl ring instead of a thiophene ring, leading to different electronic and steric effects.

Uniqueness

This compound is unique due to the combination of the trifluoromethyl group and the thiophene ring. This combination imparts distinct electronic properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

1995256-34-2

Molecular Formula

C9H7F3O3S

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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